

Au-S bond distance in Dimethylsulfide gold chloride

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Compound of Interest

Compound Name: *Dimethylsulfide gold chloride*

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An In-depth Technical Guide on the Au-S Bond Distance in Dimethylsulfide Gold(I) Chloride

Introduction

Dimethylsulfide gold(I) chloride, with the chemical formula $(CH_3)_2SAuCl$, is a key coordination complex and a common precursor in gold chemistry.^{[1][2][3]} Its linear geometry and the nature of the gold-sulfur bond are of significant interest for understanding its reactivity and application in the synthesis of other gold compounds. This technical guide provides a detailed analysis of the Au-S bond distance in this complex, supported by experimental and computational data.

Molecular Structure and Bond Parameters

The molecular structure of dimethylsulfide gold(I) chloride is characterized by a nearly linear arrangement around the central gold(I) atom.^{[1][4]} The gold center is covalently bonded to one sulfur atom from the dimethyl sulfide ligand and one chlorine atom.

Quantitative Data Summary

The precise structural parameters of dimethylsulfide gold(I) chloride have been determined through high-resolution X-ray crystallographic studies.^[4] The key bond distance and angle are summarized in the table below.

Parameter	Experimental Value	Computational Value (DFT)
Au-S Bond Distance	2.271(2) Å	~2.26-2.29 Å
Cl-Au-S Bond Angle	176.63(2)° - 176.9°	~176.63°

Note: The numbers in parentheses represent the standard uncertainty in the last digit of the experimental value. Computational values are typical ranges reported in the literature.

The experimentally determined Au-S bond distance of 2.271(2) Å is indicative of a strong covalent interaction between the gold(I) center and the sulfur atom of the dimethyl sulfide ligand.^{[1][4]} This value is comparable to other reported gold(I)-sulfur bond lengths in similar complexes.^{[1][4]}

Experimental Determination of the Au-S Bond Distance

The primary experimental technique for the precise determination of the Au-S bond distance in dimethylsulfide gold(I) chloride is single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction

- **Crystal Growth:** High-quality single crystals of $(\text{CH}_3)_2\text{SAuCl}$ are grown. This can be achieved through slow evaporation of a saturated solution of the compound in a suitable organic solvent, such as dichloromethane.
- **Data Collection:** A suitable single crystal is mounted on a goniometer. High-resolution diffraction data are collected using a synchrotron X-ray source, such as the SPring-8 facility (beamline BL02B1), to obtain highly precise structural parameters.^[4] The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve the quality of the diffraction data.
- **Structure Solution and Refinement:** The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure of dimethylsulfide gold(I) chloride has been identified as monoclinic with the space group $P2_1/c$.^[4] The structure is then solved using direct methods or Patterson methods and subsequently refined using full-

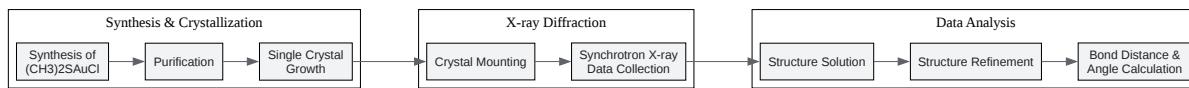
matrix least-squares on F^2 . This refinement process yields the final atomic coordinates, and from these, the precise bond lengths and angles are calculated.

Computational Analysis of the Au-S Bond

Density Functional Theory (DFT) calculations have been employed to model the geometry of dimethylsulfide gold(I) chloride and have shown excellent agreement with experimental data.^[4] These computational studies typically predict Au-S bond lengths within 0.01-0.02 Å of the experimentally determined value.^[4] The calculated Cl-Au-S bond angle also closely matches the experimental value, confirming the accuracy of the computational models for this system.^[4]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of the Au-S bond distance in dimethylsulfide gold(I) chloride.

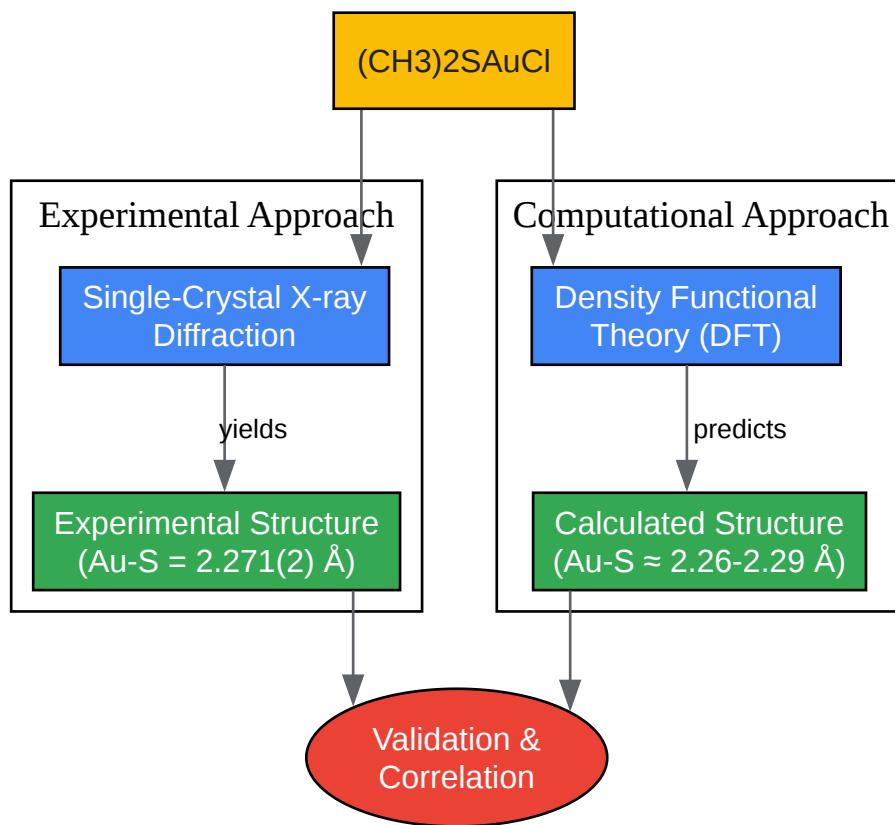


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Caption: Workflow for determining the Au-S bond distance.

Signaling Pathway and Logical Relationship Visualization

The logical relationship for the characterization of the Au-S bond in dimethylsulfide gold(I) chloride can be visualized as follows, integrating both experimental and computational approaches.



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Caption: Experimental and computational validation of the Au-S bond.

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